molecular formula C8H13NO B8190050 trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane

trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane

Cat. No.: B8190050
M. Wt: 139.19 g/mol
InChI Key: QGZPOIOGWQCRBQ-XVMARJQXSA-N
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Description

Trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids. These alkaloids are known for their wide array of interesting biological activities .

Preparation Methods

The synthesis of trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane can be achieved through several methodologies. One common approach involves the stereoselective transformation of achiral tropinone derivatives . This process often includes enantioselective construction techniques to ensure the correct stereochemistry of the final product . Industrial production methods may involve large-scale synthesis using similar stereoselective processes to ensure consistency and yield.

Chemical Reactions Analysis

Trans-2-Methyl-3-oxo-8-aza-bicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce various alcohols .

Mechanism of Action

Properties

IUPAC Name

(1S,2S,5R)-2-methyl-8-azabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-7-3-2-6(9-7)4-8(5)10/h5-7,9H,2-4H2,1H3/t5-,6+,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZPOIOGWQCRBQ-XVMARJQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@H](N2)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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